Home > Products > Screening Compounds P127639 > 3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine -

3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

Catalog Number: EVT-13349803
CAS Number:
Molecular Formula: C12H11F3N4O
Molecular Weight: 284.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound with significant interest in medicinal chemistry and pharmaceutical applications. This compound features a pyridine moiety linked to a 1,2,4-oxadiazole and a trifluoromethyl-substituted pyrrolidine, which contributes to its unique properties and potential biological activities.

Source

The compound can be identified through various chemical databases such as PubChem, where it is cataloged under the identifier CID 126766172. Its molecular formula is C12H13Cl2F3N4OC_{12}H_{13}Cl_{2}F_{3}N_{4}O, indicating the presence of multiple functional groups that enhance its reactivity and interaction with biological targets .

Classification

This compound belongs to the class of heterocyclic compounds due to its incorporation of nitrogen-containing rings. Specifically, it is classified as an oxadiazole derivative and a pyridine derivative, both of which are known for their diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step synthetic pathways that may include:

  1. Formation of the Oxadiazole Ring: The initial step often involves the condensation of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole structure.
  2. Pyrrolidine Synthesis: The trifluoromethyl-pyrrolidine can be synthesized through nucleophilic substitution reactions involving trifluoroacetaldehyde and appropriate amines.
  3. Coupling Reaction: The final step usually involves coupling the oxadiazole and pyrrolidine components using methods such as cross-coupling reactions or direct amination.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of 3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine features:

  • A pyridine ring that provides aromatic character.
  • A 1,2,4-oxadiazole ring that enhances the compound's polarity and potential for hydrogen bonding.
  • A trifluoromethyl group attached to a pyrrolidine ring that significantly alters the electronic properties of the molecule.

Data

The molecular weight of this compound is approximately C12H13Cl2F3N4OC_{12}H_{13}Cl_{2}F_{3}N_{4}O with specific structural data available from chemical databases .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.
  2. Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions under appropriate conditions.
  3. Dehydrohalogenation: If halogenated derivatives are synthesized, they may undergo elimination reactions to form double bonds.

Technical Details

Understanding these reactions allows chemists to predict potential pathways for further functionalization or degradation of the compound in biological systems.

Mechanism of Action

Process

The mechanism of action for 3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is not fully elucidated but is hypothesized to involve:

  1. Binding to Biological Targets: The compound may interact with specific receptors or enzymes due to its structural features.
  2. Modulation of Biological Pathways: By binding to these targets, it could modulate signaling pathways involved in various physiological processes.

Data

Experimental studies would be necessary to confirm these mechanisms and elucidate specific interactions at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Specific values may vary based on purity but should be determined experimentally.
  • Solubility: Typically soluble in polar solvents due to the presence of polar functional groups.

Chemical Properties

Chemical properties include reactivity patterns typical of heterocycles:

  • Stability under standard laboratory conditions.
  • Reactivity towards nucleophiles and electrophiles based on functional groups.

Relevant data should be obtained from experimental studies or literature reviews .

Applications

Scientific Uses

3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine has potential applications in:

  1. Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  2. Material Science: The compound could find uses in developing new materials with tailored properties due to its chemical stability and reactivity.

Further research is essential to explore these applications fully and understand their implications in various scientific fields.

Historical Context and Evolution of 1,2,4-Oxadiazole-Based Therapeutics [8]

Emergence of 1,2,4-Oxadiazole Scaffolds in Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle—a five-membered ring containing one oxygen and two nitrogen atoms—was first synthesized in 1884 by Tiemann and Krüger, though it remained largely unexplored for nearly eight decades due to instability concerns and limited recognition of its bioisosteric potential [1] [7]. Its medicinal relevance emerged in the early 1940s when researchers began systematic investigations into its biological activity. This culminated in the 1960s with Oxolamine, the first FDA-approved drug featuring a 1,2,4-oxadiazole core, marketed as a cough suppressant. Oxolamine demonstrated the scaffold’s drug-like properties and safety in humans, paving the way for broader applications [1] [4].

A critical breakthrough came with the understanding of 1,2,4-oxadiazole’s bioisosteric equivalence to ester and amide functionalities. Unlike traditional carbonyl groups, the oxadiazole ring resists metabolic hydrolysis while maintaining similar spatial geometry and electronic properties. This allowed it to replace labile esters/amides in drug candidates, improving metabolic stability without compromising target binding [1] [9]. For example, in the antiviral drug Pleconaril (approved in the early 2000s), the 1,2,4-oxadiazole ring enhances stability against esterases, extending half-life in vivo [1].

The 2011 discovery of phidianidines A and B—naturally occurring 1,2,4-oxadiazoles isolated from the marine mollusk Phidiana militaris—validated the scaffold’s biological relevance beyond synthetic chemistry. These alkaloids exhibited potent cytotoxicity against tumor cell lines (e.g., HeLa, Caco-2) and affinity for central nervous system targets like μ-opioid receptors, highlighting the ring’s capacity for diverse bioactivities [1] [7]. Subsequent research exploited this versatility, leading to drugs like Ataluren (2014), where the oxadiazole core enables read-through of nonsense mutations in Duchenne muscular dystrophy [1].

Table 1: Key Milestones in 1,2,4-Oxadiazole-Based Drug Development

YearCompoundTherapeutic AreaDesign Significance
1960sOxolamineCough suppressantFirst clinical proof-of-concept; established tolerability and oral bioavailability
1980sPrenoxdiazineAntitussiveDemonstrated scaffold flexibility via 3,5-disubstitution patterns
2000sPleconarilAntiviralBioisosteric replacement of ester; improved metabolic stability
2011Phidianidine A/BCytotoxic/natural productValidated natural occurrence and CNS-targeting potential
2014AtalurenGenetic disorderEnabled nonsense mutation read-through in muscular dystrophy
2020sBRAF/EGFR hybridsAnticancerIncorporated in multitargeted kinase inhibitors (e.g., quinazoline-oxadiazole hybrids) [1] [4] [7]

Synthetic methodologies evolved in parallel, transitioning from multistep condensation reactions to efficient one-pot protocols. Baykov et al. (2017) developed a room-temperature synthesis of 3,5-disubstituted oxadiazoles using NaOH/DMSO superbase, while microwave-assisted routes reduced reaction times from hours to minutes [4] [5]. These advances accelerated the exploration of structure-activity relationships (SAR), particularly the enhanced pharmacokinetics linked to 3,5-diaryl substitutions, which improve membrane permeability and target engagement [1] [9].

Key Milestones in Trifluoromethyl-Pyrrolidine Hybrid Development

The integration of trifluoromethyl (CF₃) groups into bioactive molecules represents a cornerstone of modern medicinal chemistry, driven by the group’s unique physicochemical effects. The CF₃ moiety’s high electronegativity (3.05 on the Pauling scale) and lipophilicity (Hansch π value = 0.88) enhance binding affinity to hydrophobic protein pockets and improve cell membrane permeability. Additionally, its steric bulk (van der Waals volume = 38.3 ų) allows selective modulation of target interactions without steric hindrance [8] [9]. Early applications focused on aryl-CF₃ motifs in drugs like Celecoxib (COX-2 inhibitor) and Fluoxetine (antidepressant), where the CF₃ group augments metabolic stability and potency [8].

The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—emerged as a versatile scaffold for CNS-targeted therapeutics due to its conformational rigidity and ability to mimic endogenous amine neurotransmitters. Incorporating CF₃ onto the pyrrolidine core (e.g., at C3 or C4 positions) synergistically enhanced these properties. The 3-trifluoromethylpyrrolidine motif, in particular, offered optimal steric and electronic profiles for G-protein-coupled receptor (GPCR) modulation, as seen in orexin receptor antagonists developed in the early 2010s [8].

Table 2: Impact of Trifluoromethyl Groups on Drug Properties

PropertyEffect of CF₃ GroupRole in Hybrid Design
Lipophilicity↑ Log P by 0.5–1.0 unitEnhances blood-brain barrier penetration and intracellular accumulation
Metabolic StabilityBlocks oxidative metabolism via cytochrome P450 enzymesExtends half-life; reduces dosing frequency
Electron WithdrawalStrong -I effect stabilizes adjacent carbocations or anionsModulates pKa of proximal amines; enhances hydrogen-bond acceptor strength
Steric BulkVan der Waals volume similar to isopropyl groupOptimizes hydrophobic pocket filling without steric clashes [8] [9]

The fusion of 3-trifluoromethylpyrrolidine with 1,2,4-oxadiazoles began gaining traction post-2020, driven by the need for multitargeted inhibitors against complex diseases like cancer. This hybrid architecture merges the oxadiazole’s metabolic resilience and the CF₃-pyrrolidine’s pharmacokinetic advantages. For instance, Youssif et al. (2022) designed oxadiazole-tethered triaryl-imidazoles bearing CF₃-pyrrolidine, which exhibited dual BRAF/p38α kinase inhibition. Similarly, Unadkat et al. (2021) reported EGFR inhibitors where a 3-trifluoromethylpyrrolidine linker improved cellular uptake and kinase binding [9].

The specific compound 3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine exemplifies this design philosophy. Its structural features include:

  • A 1,2,4-oxadiazole core serving as a rigid connector and hydrogen-bond acceptor.
  • 3-(Trifluoromethyl)pyrrolidine providing a chiral, conformationally constrained pharmacophore with enhanced lipophilicity.
  • Pyridine at C3 acting as a hydrogen-bond acceptor and solubility modifier [9].This architecture enables simultaneous engagement with multiple biological targets—particularly kinases like EGFR and BRAF—where the oxadiazole and pyridine moieties anchor the molecule in the ATP-binding site, while the CF₃-pyrrolidine occupies adjacent hydrophobic pockets [9].

Target Compounds in Clinical Development Featuring 1,2,4-Oxadiazole and Trifluoromethyl Hybridization

  • Pleconaril derivatives: Antivirals combining oxadiazole with aryl-CF₃ motifs.
  • Quinazoline-4-one/oxadiazole hybrids: Dual EGFR/BRAF inhibitors (e.g., 9b, 9c, 9h).
  • Triaryl-imidazole-oxadiazoles: p38α/BRAFV600E inhibitors (e.g., Compound X).
  • 3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine: Representative advanced hybrid. [9]

The synthesis of such hybrids leverages one-pot cycloadditions between amidoximes and carboxylic acids, followed by chiral resolution to isolate enantiopure 3-trifluoromethylpyrrolidine isomers. This efficiency accelerates SAR studies focused on optimizing target affinity and selectivity [4] [9].

Properties

Product Name

3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

IUPAC Name

3-pyridin-3-yl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Molecular Formula

C12H11F3N4O

Molecular Weight

284.24 g/mol

InChI

InChI=1S/C12H11F3N4O/c13-12(14,15)11(3-5-17-7-11)10-18-9(19-20-10)8-2-1-4-16-6-8/h1-2,4,6,17H,3,5,7H2

InChI Key

ACRAXFFIQIOMOR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=NC(=NO2)C3=CN=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.